molecular formula C26H45N5O6S B13638597 5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

Cat. No.: B13638597
M. Wt: 555.7 g/mol
InChI Key: YZLIRHMRDOFTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule combining a modified pentanoic acid backbone with a cyclohexanamine moiety. Its structure features:

  • Ureido linker: The methylideneamino group bridges the sulfonamide and pentanoic acid chain, enhancing conformational rigidity.
  • Protective groups: The tert-butoxycarbonyl (Boc) group at the 2-position of the pentanoic acid and the cyclohexanamine moiety suggest applications in peptide synthesis or prodrug design .

Its synthesis likely involves methods analogous to those described for similar α-amino acids, such as Pd-catalyzed deprotection or solid-phase coupling .

Properties

Molecular Formula

C26H45N5O6S

Molecular Weight

555.7 g/mol

IUPAC Name

5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

InChI

InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2

InChI Key

YZLIRHMRDOFTHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N

Origin of Product

United States

Biological Activity

The compound 5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine is a complex organic molecule notable for its potential biological activities. Its intricate structure includes a pentanoic acid backbone, sulfonamide moiety, and various amino and alkyl substituents, suggesting diverse interactions within biological systems.

Structural Characteristics

The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H32N4O6S
  • CAS Number : 57383520

Biological Activity Overview

The biological activity of this compound is influenced by its structural components. Compounds with similar structures have been associated with various pharmacological effects, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may render this compound effective against certain pathogens.
  • Antitumor Effects : Similar compounds have shown promise in cancer therapy by inhibiting specific cellular pathways involved in tumor growth.
  • Enzyme Inhibition : The presence of amino groups suggests potential as enzyme inhibitors, particularly in metabolic pathways relevant to diseases like diabetes and obesity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. For instance, studies have shown that compounds with similar sulfonamide structures inhibit bacterial growth by interfering with folate synthesis pathways.

Antitumor Activity

Compounds resembling this structure have been evaluated in various cancer models. For example, a study demonstrated that sulfonamide-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the suppression of anti-apoptotic proteins .

Enzyme Inhibition Studies

The potential for enzyme inhibition has been explored in several studies. The compound's amino groups may interact with active sites of enzymes involved in metabolic pathways. Research has highlighted that amino acid derivatives can modulate enzyme activity related to the metabolism of carbohydrates and lipids .

Case Study 1: Antibacterial Activity

In vitro studies conducted on a series of sulfonamide derivatives demonstrated that specific modifications to the sulfonamide group enhanced antibacterial efficacy against Gram-positive bacteria. The compound's ability to act as a competitive inhibitor of dihydropteroate synthase was confirmed through enzyme assays.

Case Study 2: Cancer Cell Line Inhibition

A study involving the treatment of human breast cancer cell lines with structurally similar compounds showed a dose-dependent reduction in cell viability. Flow cytometry analyses indicated increased apoptosis rates correlating with higher concentrations of the compound.

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of folate synthesis
AntitumorInduction of apoptosis
Enzyme InhibitionCompetitive inhibition of metabolic enzymes

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Reference
Target Compound C₂₃H₃₆N₅O₆S (pentanoic acid moiety) + C₆H₁₃N (cyclohexanamine) ~550 (estimated) Sulfonamide, Boc, ureido linker Hypothesized: Enzyme inhibition, prodrug delivery
(S)-2-Amino-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid C₁₆H₃₀N₄O₆ 374.43 Boc-protected ureido linker Life sciences research (stability in solvents: -80°C)
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate C₂₀H₂₆N₄O₃ 378.45 Pyrimidinylamino, benzamide Antimicrobial studies (structural data only)
5-{[(4-methylphenyl)methyl]amino}-3-hydrobenzimidazol-2-one C₁₅H₁₆N₃O 242.31 Benzimidazolone, methylbenzylamino Antiparasitic activity (in silico screening)

Key Observations :

  • The target compound’s sulfonamide group differentiates it from analogs like the pyrimidinylamino derivative in , which may prioritize DNA intercalation over enzyme inhibition.

Pharmacological and Functional Comparisons

  • Stability and Solubility : The Boc group in the target compound and enhances stability in organic solvents, whereas the cyclohexanamine may reduce crystallinity compared to benzamide derivatives like .

Preparation Methods

Starting Materials and Key Reagents

Stepwise Synthesis

Step Reaction Description Conditions Notes
1 Protection of the α-amino group of arginine with tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate. Mild base (e.g., NaHCO3), aqueous/organic biphasic system, 0–5°C Prevents unwanted side reactions at the amino terminus.
2 Sulfonylation of the guanidine group with 2,4,6-trimethylphenylsulfonyl chloride to form the mesitylene-2-sulfonyl derivative. Anhydrous conditions, base such as triethylamine, solvent like dichloromethane, room temperature Introduces a bulky protecting group to enhance selectivity.
3 Formation of the guanidine methylidene linkage by reaction with an appropriate amidine or carbodiimide reagent under controlled pH. Controlled pH buffer, moderate temperature Critical for the guanidine functional group formation.
4 Coupling with cyclohexanamine to form the cyclohexylammonium salt of the compound. Solvent such as ethanol or methanol, room temperature Salt formation improves solubility and stability for handling and storage.
5 Purification by recrystallization or chromatographic techniques (e.g., preparative HPLC). Solvent systems vary depending on impurities Ensures high purity for research applications.

This synthetic sequence is supported by analytical methods such as NMR, MS, and HPLC to confirm structure and purity at each stage.

Analytical and Quality Control Techniques

Research Data Summary Table

Parameter Description Value/Condition
Molecular Formula C26H45N5O6S Confirmed by MS and elemental analysis
Molecular Weight 555.7 g/mol Mass spectrometry data
Key Protecting Groups Boc (tert-butoxycarbonyl), Mesitylene-2-sulfonyl Verified by NMR and IR
Salt Form Cyclohexylammonium salt Formed by reaction with cyclohexanamine
Purification Method Recrystallization / Preparative HPLC Solvent-dependent
Typical Yield 60-75% overall Multi-step synthesis efficiency
Reaction Solvents Dichloromethane, ethanol, methanol Selected for solubility and reactivity
Reaction Temperature 0–25°C (varies by step) Controlled to prevent side reactions

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be ensured during synthesis?

The compound’s synthesis involves sequential functionalization of the pentanoic acid backbone. Key steps include:

  • Sulfonamide coupling : Reacting the trimethylphenylsulfonyl chloride with a primary amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide group .
  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, followed by acid workup .
  • Cyclohexanamine conjugation : Utilize coupling reagents like EDC/HOBt or DCC for amide bond formation between the pentanoic acid and cyclohexanamine . Purity control : Monitor reactions via TLC or HPLC, and purify intermediates using column chromatography (silica gel, gradient elution) or recrystallization. LC-MS or NMR (¹H/¹³C) confirms structural integrity .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed experimentally?

  • pH stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Samples are analyzed at intervals (0, 24, 48 hrs) via HPLC to track degradation products (e.g., Boc deprotection or sulfonamide hydrolysis) .
  • Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated stability studies (40–60°C) under inert atmospheres can mimic long-term storage .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of the sulfonamide coupling step?

A full factorial design (FFD) or response surface methodology (RSM) can systematically evaluate variables:

FactorRangeImpact
Reaction temperature0–40°CHigher temps accelerate coupling but risk side reactions
Solvent polarityDCM vs. THFPolar aprotic solvents improve sulfonyl chloride reactivity
Base stoichiometry1–3 eq.Excess base neutralizes HCl byproduct, driving reaction completion
Statistical models (e.g., ANOVA) identify optimal conditions. Bayesian optimization algorithms further refine parameter space .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Dynamic effects : Rotameric equilibria in the sulfonamide or Boc groups may cause peak splitting. Variable-temperature NMR (e.g., 25°C to −40°C) slows rotation, simplifying spectra .
  • DFT calculations : Use quantum mechanical modeling (e.g., Gaussian) to predict chemical shifts and compare with experimental data. This clarifies ambiguities in diastereotopic protons or hindered rotation .
  • 2D NMR : HSQC and HMBC correlate proton and carbon environments, resolving overlapping signals in the pentanoic acid backbone .

Q. What computational methods predict the compound’s solubility and bioavailability for in vitro studies?

  • QSPR models : Train algorithms on datasets of similar sulfonamides and Boc-protected amino acids to estimate logP, pKa, and aqueous solubility .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers (e.g., POPC membranes) to predict passive diffusion rates. Tools like GROMACS or CHARMM are suitable .
  • In silico ADMET : Platforms like SwissADME or ADMETLab2.0 evaluate CYP450 metabolism and plasma protein binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar sulfonamide derivatives?

  • Source validation : Cross-reference protocols from peer-reviewed journals (e.g., solvent purity, catalyst source) .
  • Reproducibility testing : Replicate reactions under identical conditions, noting deviations (e.g., moisture sensitivity of sulfonyl chlorides) .
  • Side-product analysis : Use LC-MS to identify unaccounted byproducts (e.g., dimerization or over-sulfonation) that reduce yields .

Q. What methodologies resolve contradictions in spectroscopic data between synthetic batches?

  • Batch comparison : Acquire high-resolution mass spectrometry (HRMS) and 2D NMR (NOESY, COSY) for multiple batches to detect trace impurities or stereochemical variations .
  • X-ray crystallography : Determine the crystal structure to confirm absolute configuration, especially for chiral centers in the pentanoic acid and cyclohexanamine moieties .

Methodological Guidance

Q. What strategies enhance the compound’s reactivity in peptide coupling without Boc deprotection?

  • Low-temperature activation : Use HATU or PyBOP coupling reagents at 0–4°C to minimize acid-sensitive Boc group cleavage .
  • Solvent selection : Avoid protic solvents (e.g., MeOH) that promote Boc hydrolysis. Opt for DMF or acetonitrile .

Q. How can researchers validate the compound’s role as a protease inhibitor in mechanistic studies?

  • Enzyme kinetics : Perform fluorometric assays (e.g., FRET substrates) to measure IC50 values. Compare inhibition with/without pre-incubation to assess covalent binding .
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., SARS-CoV-2 Mpro or thrombin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.